benzyl (2S)-2-amino-3-methylbutanoate
Description
Benzyl (2S)-2-amino-3-methylbutanoate (CAS: 2462-34-2), also known as L-valine benzyl ester hydrochloride, is a chiral amino acid ester derivative. It is structurally characterized by a benzyl ester group attached to the carboxylate moiety of (2S)-2-amino-3-methylbutanoic acid (L-valine). This compound is widely utilized as an intermediate in peptide synthesis, pharmaceutical manufacturing, and asymmetric catalysis due to its stereochemical purity and functional versatility .
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347436 | |
| Record name | Benzyl L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21760-98-5 | |
| Record name | Benzyl L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (2S)-2-amino-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
Benzyl (2S)-2-amino-3-methylbutanoate serves as a valuable intermediate in the synthesis of numerous pharmaceutical agents. Its applications include:
- Antiviral Agents : This compound has been utilized in the development of antiviral drugs, enhancing therapeutic efficacy against viral infections.
- Anticancer Drugs : Research indicates its potential role in synthesizing compounds aimed at targeting cancer cells, contributing to novel cancer therapies.
- Antihypertensive Agents : It is also explored for its use in creating medications that help manage high blood pressure .
Table 1: Pharmaceutical Applications of this compound
| Application Type | Specific Use |
|---|---|
| Antiviral | Development of antiviral drugs |
| Anticancer | Synthesis of anticancer agents |
| Antihypertensive | Formulation of antihypertensive drugs |
Chiral Building Block
Due to its chiral nature, this compound is an essential building block for synthesizing enantiomerically pure compounds. This property is crucial for the pharmaceutical industry, where the efficacy and safety of drugs can be significantly influenced by their stereochemistry. The ability to produce specific enantiomers allows for the optimization of drug properties and reduction of side effects .
Biological Research
In biological studies, this compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential pharmacological properties are explored through various mechanisms:
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
- Therapeutic Potential : Ongoing research aims to elucidate its role in treating conditions like hyperkinetic movement disorders, showcasing its promise as a therapeutic agent .
Industrial Applications
Beyond pharmaceuticals, this compound finds use in the manufacture of specialty chemicals. Its stability and solubility make it suitable for various industrial applications, including:
- Production of Peptide-Based Pharmaceuticals : It is integral in creating peptide-based therapies for diseases such as diabetes and autoimmune disorders.
- Chemical Synthesis : The compound's reactivity allows it to serve as a precursor for more complex organic molecules .
Case Studies and Research Findings
Several studies highlight the compound's significance in drug development:
- Pharmacological Studies : Research has demonstrated that this compound exhibits promising pharmacological activities, contributing to the development of new therapeutic agents .
- Chirality and Drug Efficacy : Investigations into its chiral properties reveal that specific enantiomers derived from this compound can lead to improved therapeutic outcomes compared to their racemic counterparts .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₇NO₂·HCl
- Molecular Weight : 243.73 g/mol
- Melting Point : 138°C
- Optical Rotation : −10° (c=2 in water)
- Purity : ≥95% (HPLC) .
Comparison with Structurally Similar Compounds
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate
Structure: This compound features a methyl ester group and a trifluoroethylamino substituent on the same chiral carbon backbone.
Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in tetrahydrofuran (THF) under basic conditions .
Key Differences :
- Functional Groups: Trifluoroethylamino group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
- Solubility : Increased hydrophobicity compared to benzyl esters due to the trifluoromethyl group.
- Applications : Primarily used in medicinal chemistry for fluorinated drug candidates .
Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
Structure: Contains a cyclobutane ring fused to a methylamino group and a methyl ester.
Synthesis : Derived from tert-butoxycarbonyl (Boc)-protected cyclobutanecarboxylic acid via methylation and deprotection .
Key Differences :
- Ring Strain : The cyclobutane ring introduces steric hindrance and strain, reducing stability under acidic conditions.
- Reactivity: Enhanced susceptibility to ring-opening reactions compared to linear analogs like benzyl (2S)-2-amino-3-methylbutanoate.
- Applications : Explored in constrained peptide mimetics and enzyme inhibitors .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Structure : A benzamide derivative with a hydroxyl and dimethyl-substituted ethyl group.
Synthesis: Produced via condensation of 3-methylbenzoic acid derivatives with 2-amino-2-methyl-1-propanol .
Key Differences :
- Directing Groups: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization—a feature absent in this compound.
- Applications : Used in catalytic cross-coupling reactions for complex molecule synthesis .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₇NO₂·HCl | 243.73 | 138 | Benzyl ester, amino, methyl | Peptide synthesis, catalysis |
| Methyl (2S)-3,3-dimethyl-2-(TFE-amino)butanoate | C₉H₁₅F₃NO₂ | 250.22 | N/A | Trifluoroethylamino, methyl ester | Fluorinated drug intermediates |
| Methyl 1-(methylamino)cyclobutanecarboxylate | C₇H₁₂ClNO₂ | 177.63 | N/A | Cyclobutane, methylamino | Constrained peptide mimetics |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | N/A | Hydroxyl, benzamide | Catalytic C–H functionalization |
Research Findings and Structural Insights
Steric and Electronic Effects
- The benzyl ester in this compound enhances lipophilicity, improving membrane permeability in drug delivery systems compared to methyl esters (e.g., Methyl (2S)-3,3-dimethyl-2-(TFE-amino)butanoate) .
- Trifluoroethylamino groups in related compounds increase metabolic stability but may reduce solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
